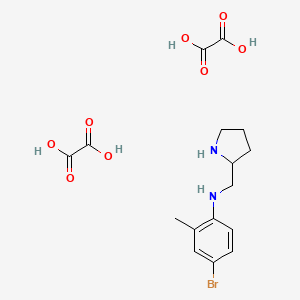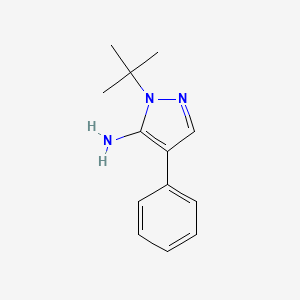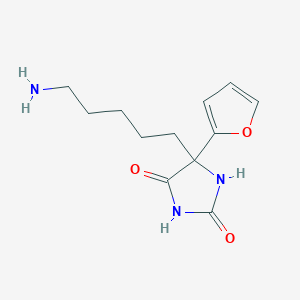
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a useful research compound. Its molecular formula is C16H21BrN2O8 and its molecular weight is 449.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Theoretical Studies
The compound's crystal structure and theoretical aspects have been explored extensively. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), providing insights into its molecular coplanarity and intermolecular interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological Activity
The biological activity of related compounds has been a focus of research. Bhat, Sufeera, and Chaitanya (2011) synthesized and characterized derivatives of this compound class for their antibacterial, antifungal, and anti-inflammatory properties. These findings highlight potential therapeutic applications in treating infections and inflammation (Bhat, Sufeera, & Chaitanya, 2011).
Coordination Polymers and Nanostructure Synthesis
Research by Hajiashrafi, Morsali, and Kubicki (2015) on coordination polymers involving similar compounds demonstrated the significance of such materials in nano-supramolecular assembly. This research contributes to the understanding of weak intermolecular interactions in nanotechnology (Hajiashrafi, Morsali, & Kubicki, 2015).
Synthesis of Derivatives
The synthesis of derivatives, as explored by Mogulaiah, Sundar, and Tasleem (2018), provides insights into the chemical properties and potential applications of these compounds. Such research is foundational for developing new materials and pharmaceuticals (Mogulaiah, Sundar, & Tasleem, 2018).
Dipole Moment Studies
Cumper and Singleton's (1967) research on the electric dipole moments of aniline derivatives in various solvents contributes to the understanding of the compound's electronic properties. This is crucial for applications in materials science and electronics (Cumper & Singleton, 1967).
Antibacterial Activity
The synthesis and evaluation of derivatives for antibacterial activity, as investigated by Bogdanowicz et al. (2013), suggest potential pharmaceutical applications, particularly in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Lewis Basicity and Ligand Applications
Kleoff et al. (2019) explored the synthesis of electron-rich compounds related to 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. Their research provides insight into the Lewis basicity of these compounds and their potential as ligands in various chemical applications (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).
Properties
IUPAC Name |
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVUFVPJUFOYSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)


![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)




![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)

